molecular formula C6H8ClNOS B1282240 2-Amino-1-(3-thienyl)ethanone hydrochloride CAS No. 85210-58-8

2-Amino-1-(3-thienyl)ethanone hydrochloride

Cat. No.: B1282240
CAS No.: 85210-58-8
M. Wt: 177.65 g/mol
InChI Key: DLPGXADLLIXKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(3-thienyl)ethanone hydrochloride is a chemical compound with the molecular formula C6H8ClNOS. It is a white or light yellow powder and is a member of the thienyl ketones family. This compound is used as a starting material for the synthesis of thienyl-substituted carbo- and heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-thienyl)ethanone hydrochloride typically involves the reaction of 3-thiophenecarboxaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-thienyl)ethanone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

2-Amino-1-(3-thienyl)ethanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex thienyl-substituted compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-thienyl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its thienyl group allows for interactions with biological molecules, potentially affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-thienyl)ethanone hydrochloride
  • 2-Amino-1-(4-thienyl)ethanone hydrochloride
  • 2-Amino-1-(furan-2-yl)ethanone hydrochloride

Uniqueness

2-Amino-1-(3-thienyl)ethanone hydrochloride is unique due to its specific thienyl substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for the synthesis of specific thienyl-substituted compounds and for exploring its distinct biological activities .

Properties

IUPAC Name

2-amino-1-thiophen-3-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPGXADLLIXKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518277
Record name 2-Amino-1-(thiophen-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85210-58-8
Record name 2-Amino-1-(thiophen-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 20.9 g of 5-(3-thienyl)-4-methoxycarbonyloxazole and 100 ml of 6N hydrochloric acid is stirred at 80° to 90° C. for 4 hours. Then, the reaction mixture is condensed under reduced pressure, and the residue is crystallized with acetone. 16.2 g of N-[(3-thienylcarbonyl)methyl]amine hydrochloride are thereby obtained.
Name
5-(3-thienyl)-4-methoxycarbonyloxazole
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of tert-butyl 2-oxo-2-(thiophen-3-yl)ethylcarbamate (776 mg, 3.21 mmol) in Et2O (3 mL) was added a HCl solution (4.0 M in dioxane, 6 mL) at 0° C. After stirring at 0° C. for 10 min, the resulting mixture was allowed warmed up to room temperature and stirred for 2 h. The reaction mixture was evaporated under vacuum to provide the titled compound (570 mg, quantitative) as a white solid. MH+142.
Quantity
776 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-thienyl)ethanone hydrochloride
Reactant of Route 2
2-Amino-1-(3-thienyl)ethanone hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(3-thienyl)ethanone hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(3-thienyl)ethanone hydrochloride
Reactant of Route 5
2-Amino-1-(3-thienyl)ethanone hydrochloride
Reactant of Route 6
2-Amino-1-(3-thienyl)ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.